

1-Methylpyrrolidine-2-thione: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: **1-Methylpyrrolidine-2-thione**

Cat. No.: **B080702**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrrolidine-2-thione, a five-membered cyclic thiolactam, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, including a reactive thiocarbonyl group and a pyrrolidine scaffold, make it an attractive precursor for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of **1-methylpyrrolidine-2-thione**, with a focus on its utility in the development of novel molecules for pharmaceutical and materials science applications. The excellent nucleophilic characteristics of this compound make it a valuable intermediate in the synthesis of more complex molecules, finding use in the development of pharmaceuticals, agrochemicals, and specialty chemicals.^[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **1-methylpyrrolidine-2-thione** is crucial for its effective application in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of **1-Methylpyrrolidine-2-thione**

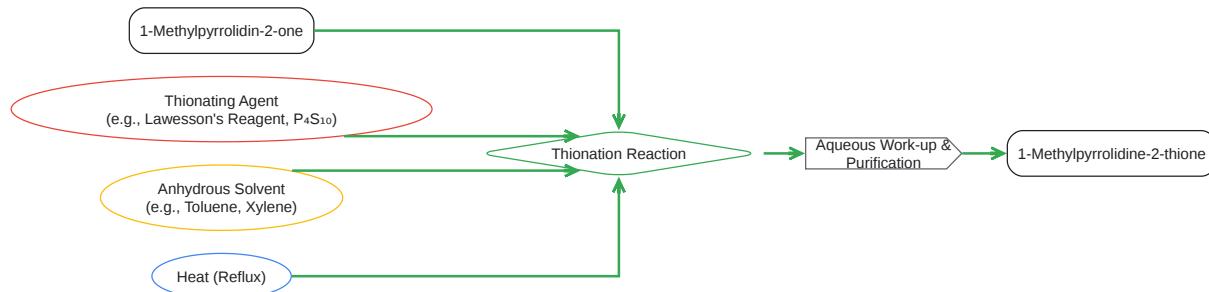
Property	Value	Reference
CAS Number	10441-57-3	[1] [2]
Molecular Formula	C ₅ H ₉ NS	[1] [2]
Molecular Weight	115.20 g/mol	[2]
Appearance	Light yellow to brown clear liquid	[1]
Melting Point	16 °C	[1]
Boiling Point	145 °C at 15 mmHg	[1]
Density	1.09 g/mL	[1]
Refractive Index (n _{20D})	1.58	[1]
Solubility	Practically insoluble in water, soluble in common organic solvents. [3]	

Table 2: Spectroscopic Data of **1-Methylpyrrolidine-2-thione**

Technique	Data	Reference
¹³ C NMR	Spectra available	[2]
Mass Spectrometry	Spectra available	[2]
IR Spectrum	Data available in the literature	

Synthesis of **1-Methylpyrrolidine-2-thione**

The most common and efficient method for the synthesis of **1-methylpyrrolidine-2-thione** is the thionation of its corresponding lactam, 1-methylpyrrolidin-2-one. This transformation can be achieved using various thionating agents, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most widely employed.[\[4\]](#) A general workflow for this synthesis is depicted below.



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Caption: General workflow for the synthesis of **1-methylpyrrolidine-2-thione**.

Experimental Protocols

Protocol 1: Synthesis of **1-Methylpyrrolidine-2-thione** using Lawesson's Reagent (General Procedure)

This protocol is a representative procedure for the thionation of lactams using Lawesson's reagent and can be adapted for the synthesis of **1-methylpyrrolidine-2-thione**.

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpyrrolidin-2-one (1 equivalent) in an anhydrous solvent such as toluene or xylene.
- Addition of Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution.
- Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.^[5]
- Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is removed under reduced pressure. The residue is then purified.

- Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford pure **1-methylpyrrolidine-2-thione**.^[5]

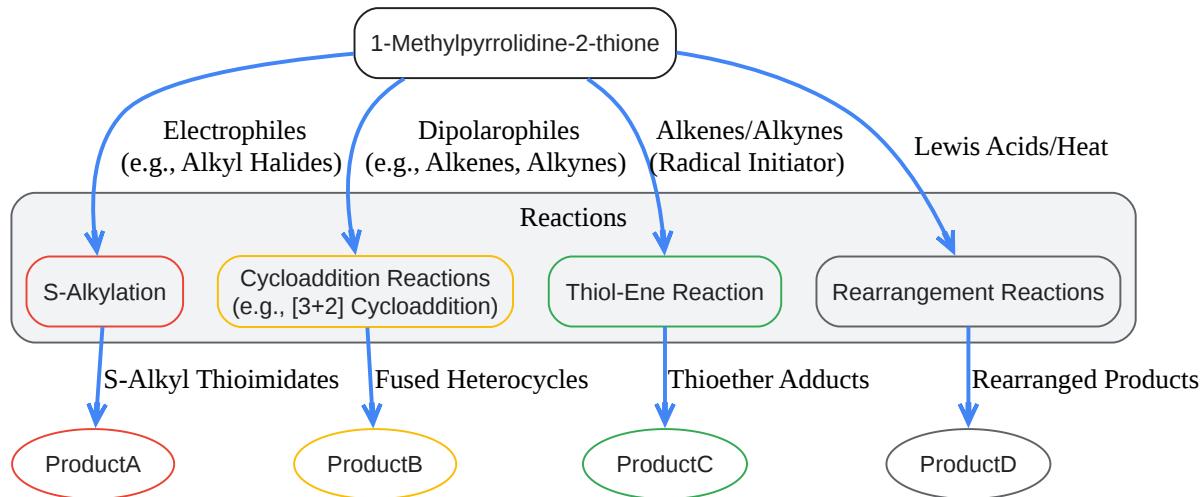
Protocol 2: Synthesis of **1-Methylpyrrolidine-2-thione** using Phosphorus Pentasulfide (P_4S_{10}) (General Procedure)

This is a general protocol for the thionation of lactams using P_4S_{10} , which may require optimization for the specific substrate.

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, place a suspension of phosphorus pentasulfide (0.25-0.5 equivalents) in an anhydrous solvent like toluene or pyridine.^[6]
- Addition of Substrate: Add 1-methylpyrrolidin-2-one (1 equivalent) to the suspension.
- Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
- Work-up: After the reaction is complete, cool the mixture and pour it cautiously onto crushed ice or a cold saturated sodium bicarbonate solution to decompose the excess P_4S_{10} .
- Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography.^[6]

Reactivity and Applications in Organic Synthesis

1-Methylpyrrolidine-2-thione is a versatile building block due to the presence of the reactive thiolactam functionality. The sulfur atom exhibits nucleophilic character, while the thiocarbonyl group can participate in various cycloaddition and rearrangement reactions. A schematic representation of its general reactivity is shown below.



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Caption: General reactivity of **1-methylpyrrolidine-2-thione**.

S-Alkylation Reactions

The sulfur atom of **1-methylpyrrolidine-2-thione** is nucleophilic and readily undergoes S-alkylation with various electrophiles, such as alkyl halides, to form S-alkyl thioimidates. These intermediates are valuable for further transformations.

Protocol 3: S-Alkylation of **1-Methylpyrrolidine-2-thione** (General Procedure)

This protocol outlines a general method for the S-alkylation of thiolactams.

- Reaction Setup: To a solution of **1-methylpyrrolidine-2-thione** (1 equivalent) in a suitable solvent (e.g., acetone, DMF, or acetonitrile), add a base such as potassium carbonate (1.2 equivalents).
- Addition of Electrophile: Add the alkyl halide (1.1 equivalents) to the mixture.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

- Work-up: Filter off the inorganic salts and remove the solvent under reduced pressure.
- Purification: The resulting crude product can be purified by column chromatography or distillation to yield the S-alkylated product.

Cycloaddition Reactions

The thiocarbonyl group of **1-methylpyrrolidine-2-thione** can act as a dipolarophile or a component in various cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides, to construct complex heterocyclic scaffolds.^[7] These reactions are highly valuable for generating molecular diversity in drug discovery programs.

Thiol-Ene Reactions

1-Methylpyrrolidine-2-thione can participate in thiol-ene "click" reactions, where the S-H tautomer of the thiolactam adds across a carbon-carbon double or triple bond. This reaction can be initiated by radicals and proceeds with high efficiency and selectivity, making it a powerful tool for bioconjugation and materials science.^{[8][9][10]}

Applications in the Synthesis of Bioactive Molecules

The pyrrolidine scaffold is a common motif in many biologically active compounds.^[11] Consequently, **1-methylpyrrolidine-2-thione** serves as a key starting material for the synthesis of various pharmaceutical agents. For instance, it can be utilized in the synthesis of novel cephalosporin analogues, where modifications at different positions of the cephalosporin core can lead to compounds with improved antibacterial activity or resistance to β -lactamases.^{[12][13][14][15][16]}

Conclusion

1-Methylpyrrolidine-2-thione is a readily accessible and highly versatile building block in organic synthesis. Its rich reactivity, stemming from the thiolactam functionality, allows for its participation in a wide range of chemical transformations, including S-alkylation, cycloaddition, and thiol-ene reactions. These reactions provide efficient pathways to a variety of complex heterocyclic structures, many of which are of significant interest in medicinal chemistry and materials science. The experimental protocols and data presented in this guide are intended to

facilitate the broader application of this valuable synthetic intermediate in research and development.

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